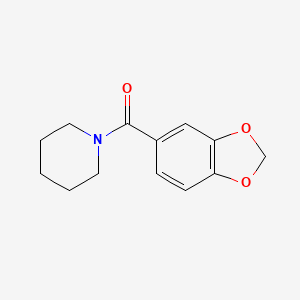

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine

Overview

Description

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine, also known as 1,3-bycp or BA 14, belongs to the class of organic compounds known as n-benzoylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Molecular Structure Analysis

The molecular formula of this compound is C17H19NO3 . The molecular weight is 285.3377 .Physical And Chemical Properties Analysis

The molecular formula of this compound is C17H19NO3 . The molecular weight is 285.3377 .Scientific Research Applications

Enhancing Long-Term Potentiation

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine, or 1-BCP, has been found to facilitate glutamatergic transmission in the brain after systemic administration. Research by Stäubli et al. (1994) revealed that this compound significantly increases the degree and duration of long-term potentiation in the hippocampus of rats. This enhancement of long-term potentiation is indicative of its potential applications in memory and cognitive function studies.

Modulating AMPA Receptor Gated Currents

In a study conducted by Arai et al. (1994), it was demonstrated that 1-BCP modulates the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor-mediated inward currents in a concentration-dependent manner. This modulation effect on AMPA receptors highlights its potential in neurological research, particularly in understanding synaptic transmission and receptor dynamics.

Anti-Fatigue Effects and Crystal Structure

Research on benzamide derivatives, including 1-BCP, by Wu et al. (2014) explored their synthesis, crystal structure, and potential anti-fatigue effects. The study found that these derivatives, including 1-BCP, showed enhanced swimming capacity in mice, suggesting potential applications in fatigue-related research.

Impact on α-Amino-3-Hydroxy-5-Methyl-4-Isoxalepropionic Acid Receptor Kinetics

Further examination of 1-BCP's impact on glutamate receptors was done by Arai et al. (1996), demonstrating its influence on the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. This research provides insight into the pharmacodynamics of 1-BCP and its potential utility in studying receptor kinetics and neurotransmission.

Potential as a Corrosion Inhibitor

In a different field, Belghiti et al. (2018) investigated Piperine derivatives, including compounds similar to 1-BCP, for their potential use as green corrosion inhibitors on iron surfaces. This study expands the potential applications of 1-BCP-related compounds beyond the realm of biomedicine into materials science.

Application in Insecticidal Compounds

Research by [Siddiqui et al. (2004)](https://consensus.app/papers/insecticidal-amide-dimers-fruits-piper-nigrum-linn-siddiqui/d04d8d21fbde584c9a3a6d12df4ea0f7/?utm_source=chatgpt) explored the isolation of insecticidal amides from Piper nigrum Linn., which included derivatives similar to 1-BCP. This research indicates the potential use of 1-BCP-like compounds in developing insecticidal agents.

Mechanism of Action

Target of Action

1-BCP primarily targets the AMPA receptors . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. They play a key role in neural plasticity, which is a crucial factor for learning and memory .

Mode of Action

1-BCP acts as a positive allosteric modulator of AMPA receptors . This means it binds to a site on the AMPA receptor that is distinct from the active site, enhancing the receptor’s response to its ligand, glutamate .

Result of Action

1-BCP has been shown to enhance memory in animal models . It increases the amplitude and duration of primed field excitatory postsynaptic potentials (EPSPs) in rat hippocampal slices . These effects suggest that 1-BCP may enhance synaptic transmission and plasticity, leading to improved memory performance.

Future Directions

The current study was designed to investigate the effects of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine (1-BCP) on swimming endurance capacity which as one indicator of fatigue in the weight-loaded forced swimming mice . This study demonstrated for the first time that the supplementation of 1-BCP, as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, could enhance the endurance capacity of mice and facilitated them recovery from fatigue . Thus, it provides a new effective therapeutic strategy for fatigue .

Biochemical Analysis

Biochemical Properties

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine plays a significant role in biochemical reactions, particularly as a modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor. This receptor is crucial for synaptic transmission and plasticity in the central nervous system. The compound interacts with the receptor by binding to its allosteric site, enhancing the receptor’s response to glutamate . Additionally, this compound has been shown to interact with various antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, thereby enhancing their activities .

Cellular Effects

This compound has notable effects on cellular processes. It has been observed to increase the levels of liver glycogen and muscle glycogen, while decreasing lactic acid and blood urea nitrogen levels in mice . This suggests that the compound enhances cellular energy storage and reduces metabolic waste. Furthermore, the compound improves the activities of endogenous cellular antioxidant enzymes, which protect cells from oxidative stress . These effects indicate that this compound positively influences cellular metabolism and antioxidant defense mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor. By binding to the allosteric site of the receptor, the compound enhances the receptor’s response to glutamate, leading to increased synaptic transmission and plasticity . Additionally, the compound’s interaction with antioxidant enzymes results in increased enzyme activities, which contribute to its protective effects against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability and sustained effects on cellular functions during the experimental period. For instance, in a study involving weight-loaded forced swimming mice, the compound was administered daily for two weeks, resulting in a significant increase in swimming endurance and improved biochemical parameters . These findings suggest that the compound maintains its efficacy over time and does not degrade rapidly under experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In the study with weight-loaded forced swimming mice, two dosages were tested: 0.1 mmol/kg and 0.2 mmol/kg body weight . Both dosages resulted in significant improvements in swimming endurance and biochemical parameters, with the higher dosage showing more pronounced effects

Metabolic Pathways

This compound is involved in metabolic pathways related to energy storage and antioxidant defense. The compound enhances the levels of liver glycogen and muscle glycogen, indicating its role in glycogen synthesis and storage . Additionally, its interaction with antioxidant enzymes suggests involvement in pathways that protect cells from oxidative damage . These metabolic effects contribute to the compound’s overall beneficial impact on cellular function and energy metabolism.

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interactions with specific receptors and enzymes. The compound’s binding to the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor suggests localization at synaptic sites in neurons . Additionally, its interaction with antioxidant enzymes indicates potential localization in cellular compartments involved in oxidative stress response, such as mitochondria and peroxisomes

properties

IUPAC Name |

1,3-benzodioxol-5-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)17-9-16-11/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBNADAPIHHXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187634 | |

| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34023-62-6 | |

| Record name | 1,3-Benzodioxol-5-yl-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34023-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034023626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

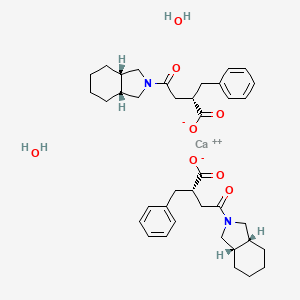

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.